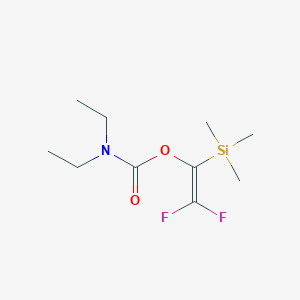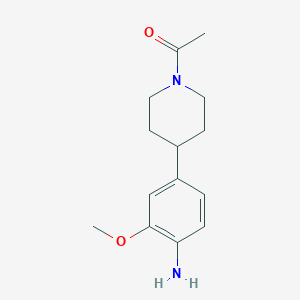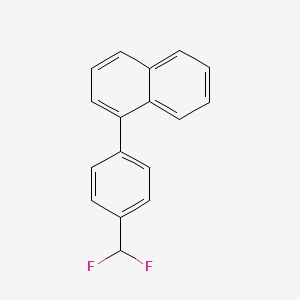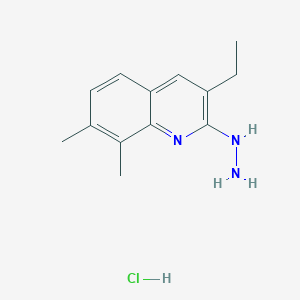
Carbamic acid, diethyl-, 2,2-difluoro-1-(trimethylsilyl)ethenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-(trimethylsilyl)vinyl diethylcarbamate is a chemical compound with the molecular formula C10H19F2NO2Si. It is known for its unique structure, which includes both difluoromethyl and trimethylsilyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(trimethylsilyl)vinyl diethylcarbamate typically involves the reaction of difluoromethylated intermediates with trimethylsilyl and diethylcarbamate groups. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl group onto a vinyl precursor, followed by the addition of trimethylsilyl and diethylcarbamate groups under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would need to ensure high yield and purity of the final product, often through optimization of reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-1-(trimethylsilyl)vinyl diethylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the difluoromethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
2,2-Difluoro-1-(trimethylsilyl)vinyl diethylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with difluoromethyl groups.
Biology: The compound can be used in the study of biological systems, especially in the development of fluorinated biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1-(trimethylsilyl)vinyl diethylcarbamate involves its interaction with molecular targets through its difluoromethyl and trimethylsilyl groups. These interactions can affect various molecular pathways, leading to the desired chemical or biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoro-1-(trimethylsilyl)vinyl methylcarbamate
- 2,2-Difluoro-1-(trimethylsilyl)vinyl ethylcarbamate
- 2,2-Difluoro-1-(trimethylsilyl)vinyl propylcarbamate
Uniqueness
2,2-Difluoro-1-(trimethylsilyl)vinyl diethylcarbamate is unique due to its specific combination of difluoromethyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where these properties are advantageous, such as in the synthesis of fluorinated compounds and the development of new pharmaceuticals .
Propriétés
Numéro CAS |
143366-88-5 |
|---|---|
Formule moléculaire |
C10H19F2NO2Si |
Poids moléculaire |
251.34 g/mol |
Nom IUPAC |
(2,2-difluoro-1-trimethylsilylethenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C10H19F2NO2Si/c1-6-13(7-2)10(14)15-9(8(11)12)16(3,4)5/h6-7H2,1-5H3 |
Clé InChI |
XOLWVOXNRVEZJS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)OC(=C(F)F)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine]](/img/structure/B11862645.png)
![4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B11862649.png)

![N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide](/img/structure/B11862677.png)
![2-(4-Methylphenyl)-4H-pyrazolo[1,5-A]indole](/img/structure/B11862678.png)
![Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11862682.png)





